4-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]phenyl 4-tert-butylbenzoate
CAS No.: 288306-49-0
Cat. No.: VC7291809
Molecular Formula: C29H30O6
Molecular Weight: 474.553
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 288306-49-0 |
|---|---|
| Molecular Formula | C29H30O6 |
| Molecular Weight | 474.553 |
| IUPAC Name | [4-[(E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]phenyl] 4-tert-butylbenzoate |
| Standard InChI | InChI=1S/C29H30O6/c1-29(2,3)22-13-7-21(8-14-22)28(31)35-23-15-9-19(10-16-23)24(30)17-11-20-12-18-25(32-4)27(34-6)26(20)33-5/h7-18H,1-6H3/b17-11+ |
| Standard InChI Key | ORUHWLJELWYLPR-GZTJUZNOSA-N |
| SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)C=CC3=C(C(=C(C=C3)OC)OC)OC |
Introduction
4-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]phenyl 4-tert-butylbenzoate is a complex organic compound with a molecular formula of C29H30O6 and a molecular weight of 474.55 g/mol . This compound belongs to the class of esters, which are known for their diverse applications in chemistry and pharmaceuticals. The compound's structure includes a phenyl ring linked to a 4-tert-butylbenzoate group through an ester linkage, and it also features a trimethoxyphenyl group attached via a prop-2-enoyl moiety.
Synthesis and Preparation
The synthesis of 4-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]phenyl 4-tert-butylbenzoate typically involves esterification reactions. The process may start with the preparation of the necessary precursors, such as the trimethoxyphenylprop-2-enoyl chloride, followed by reaction with phenol derivatives to form the desired ester. The reaction conditions, such as temperature and solvent choice, are crucial for achieving high yields and purity.
Synthesis Steps
-
Preparation of Precursors: Synthesize the trimethoxyphenylprop-2-enoyl chloride through a suitable method, such as reacting the corresponding acid with thionyl chloride.
-
Esterification Reaction: React the prepared acid chloride with 4-tert-butylbenzyl alcohol in the presence of a base to form the ester.
Applications and Potential Uses
While specific applications of 4-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]phenyl 4-tert-butylbenzoate are not widely documented, compounds with similar structures are often explored for their biological activities, such as antioxidant or anti-inflammatory properties. The presence of the trimethoxyphenyl group, known for its electron-donating properties, might suggest potential antioxidant activity.
Potential Biological Activities
-
Antioxidant Activity: The trimethoxyphenyl group could contribute to scavenging free radicals, similar to other phenolic compounds.
-
Pharmaceutical Applications: The compound's structure might be of interest in drug design due to its potential bioactivity.
Safety and Handling
Handling 4-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]phenyl 4-tert-butylbenzoate requires caution due to its potential chemical reactivity and unknown toxicity. It is advisable to follow standard laboratory safety protocols, including wearing protective gear and ensuring proper ventilation.
Safety Precautions
-
Skin Contact: Wash thoroughly with soap and water if skin contact occurs.
-
Eye Contact: Rinse eyes with water if irritation occurs.
-
Inhalation: Move to fresh air if respiratory discomfort is experienced.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume